4-n-Pentanoyl-4-n'-butanoyloxyazobenzene
Description
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is a substituted azobenzene derivative featuring a pentanoyl (C5 acyl) group at the 4-position and a butanoyloxy (C4 acyloxy) group at the 4'-position of the azobenzene core. Azobenzene derivatives are widely studied for their photoresponsive behavior, liquid crystalline properties, and applications in materials science .
Properties
CAS No. |
120122-98-7 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] butanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-5-7-20(24)16-8-10-17(11-9-16)22-23-18-12-14-19(15-13-18)26-21(25)6-4-2/h8-15H,3-7H2,1-2H3 |
InChI Key |
IGGPWVPSOWNDOT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
Synonyms |
[4-(4-pentanoylphenyl)diazenylphenyl] butanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Molecular Volume (McVol): 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene exhibits a McVol of 269.810 ml/mol, indicating moderate molecular volume compared to other azobenzene derivatives. Longer acyloxy chains (e.g., heptanoyl or nonanoyl) likely increase McVol, though direct data are unavailable .
Water Solubility (log10WS) :
- Increasing the acyloxy chain length correlates with reduced water solubility. For example:
- 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene: log10WS = -6.16 (moderate solubility).
- 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene: log10WS = -7.83 (lower solubility). This trend aligns with the hydrophobic effect, where longer alkyl chains reduce polarity and aqueous compatibility .
Structural Impact on Properties: The substitution pattern (e.g., pentanoyl vs. propionyl) and acyloxy chain length directly influence thermal stability, mesophase behavior, and photoisomerization efficiency. For instance, longer chains enhance liquid crystalline stability but may hinder photoresponsive switching due to steric effects .
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